Methyl 2-(2,2-dimethoxypropanoyl)-5-oxohexanoate
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Overview
Description
Methyl 2-(2,2-dimethoxypropanoyl)-5-oxohexanoate is an organic compound with a complex structure that includes ester and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(2,2-dimethoxypropanoyl)-5-oxohexanoate typically involves the reaction of 2,2-dimethoxypropane with a suitable precursor under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product .
Industrial Production Methods: Industrial production methods for this compound often involve the use of catalysts to enhance the reaction rate and yield. The process generally includes mixing methanol and acetone, adding a catalyst, and performing extractive distillation to purify the product .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(2,2-dimethoxypropanoyl)-5-oxohexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides
Scientific Research Applications
Methyl 2-(2,2-dimethoxypropanoyl)-5-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-(2,2-dimethoxypropanoyl)-5-oxohexanoate involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in further biochemical reactions. The pathways involved often include ester hydrolysis and ketone reduction .
Comparison with Similar Compounds
- Methyl 2,2-dimethoxypropanoate
- Methyl 2,2-dimethylpropanoate
- Methyl 2,2-dimethoxypropanoic acid
Comparison: Methyl 2-(2,2-dimethoxypropanoyl)-5-oxohexanoate is unique due to its combination of ester and ketone functional groups, which confer distinct reactivity compared to similar compounds. This uniqueness makes it valuable in specific synthetic applications and research contexts .
Properties
CAS No. |
83220-30-8 |
---|---|
Molecular Formula |
C12H20O6 |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
methyl 2-(2,2-dimethoxypropanoyl)-5-oxohexanoate |
InChI |
InChI=1S/C12H20O6/c1-8(13)6-7-9(11(15)16-3)10(14)12(2,17-4)18-5/h9H,6-7H2,1-5H3 |
InChI Key |
PWRPNABZEZRHPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(C(=O)C(C)(OC)OC)C(=O)OC |
Origin of Product |
United States |
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